
8H-Purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Purine is a heterocyclic aromatic organic compound that consists of a fused pyrimidine and imidazole ring system. It is a fundamental structure in biochemistry, forming the backbone of nucleic acids such as deoxyribonucleic acid and ribonucleic acid. Purines play a crucial role in various cellular processes, including energy transfer, signal transduction, and the synthesis of nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Purine typically involves the cyclization of appropriate precursors. One common method is the Traube purine synthesis, which involves the condensation of formamide with an amidine derivative under high-temperature conditions. Another method includes the use of glyoxal and urea in the presence of a strong acid to form the purine ring system .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. The process may involve the use of high-pressure reactors and continuous flow systems to ensure efficient production. Ion-exchange chromatography is frequently used for the purification of purine bases .
Chemical Reactions Analysis
Types of Reactions: 8H-Purine undergoes various chemical reactions, including:
Oxidation: Oxidation of purines can lead to the formation of uric acid and other oxidized derivatives.
Reduction: Reduction reactions can convert purines into their respective dihydropurine forms.
Substitution: Halogenation, nitration, and alkylation are common substitution reactions involving purines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and alkylating agents like methyl iodide.
Major Products:
Oxidation: Uric acid.
Reduction: Dihydropurine derivatives.
Substitution: Halopurines, nitropurines, and alkylpurines.
Scientific Research Applications
8H-Purine and its derivatives have extensive applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Integral components of nucleic acids, playing a role in genetic information storage and transfer.
Medicine: Purine analogs are used in chemotherapy for their ability to interfere with nucleic acid synthesis.
Industry: Employed in the production of pharmaceuticals and as intermediates in various chemical processes
Mechanism of Action
8H-Purine exerts its effects primarily through its incorporation into nucleic acids. It can act as a substrate for enzymes involved in nucleotide synthesis and metabolism. Purines bind to specific receptors, such as purinoceptors, which mediate various cellular responses, including signal transduction and energy transfer .
Comparison with Similar Compounds
Adenine: A purine base found in nucleic acids, involved in energy transfer as part of adenosine triphosphate.
Guanine: Another purine base in nucleic acids, playing a role in genetic coding.
Hypoxanthine: An intermediate in the degradation of adenine and guanine.
Xanthine: A product of purine metabolism, further oxidized to uric acid.
Uniqueness: 8H-Purine is unique due to its structural versatility and its role as a precursor to various biologically significant molecules. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and biochemistry .
Properties
CAS No. |
273-28-9 |
|---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
8H-purine |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-2H,3H2 |
InChI Key |
GPFABQVNFOPIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=NC=NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





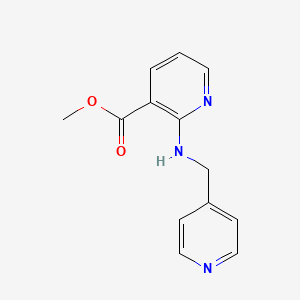

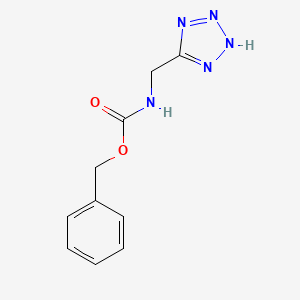

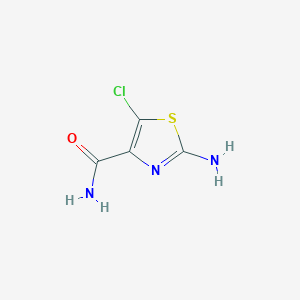
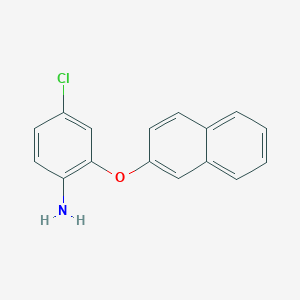

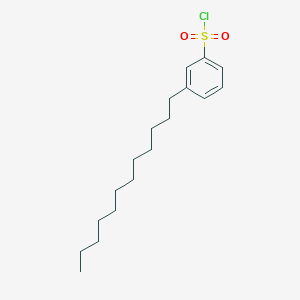

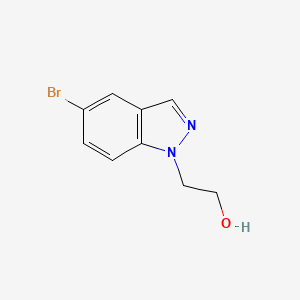
![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)
